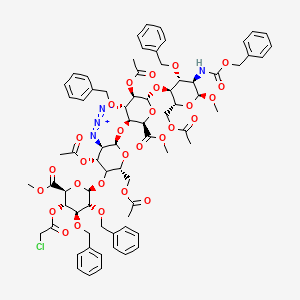

![molecular formula C14H8N2O4 B11825021 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B11825021.png)

3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

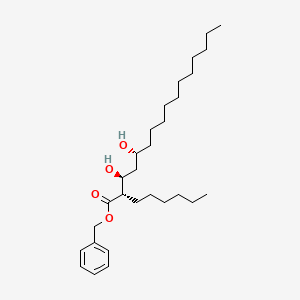

3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione est un composé organique appartenant à la classe des diketopyrrolopyrroles (DPP). Ces composés sont connus pour leur excellente stabilité thermique, leurs rendements quantiques de fluorescence élevés et leur forte absorption dans la région visible. Ils ont suscité un intérêt considérable dans le domaine de l'électronique organique, notamment dans le développement de la photovoltaïque organique (OPV), des transistors à effet de champ organiques (OFET) et des diodes électroluminescentes organiques (OLED) .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione implique généralement la condensation de l'acide furan-2-carboxylique avec une amine appropriée, suivie d'étapes de cyclisation et d'oxydation. Une méthode courante implique l'utilisation du réactif de Lawesson pour la thionation, qui convertit les polymères conjugués à base de diketopyrrolopyrrole en leurs dérivés dithioketopyrrolopyrrole correspondants .

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des méthodes similaires mais optimisées pour des rendements et une pureté plus élevés. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et la capacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des structures quinonoïdes.

Réduction : Les réactions de réduction peuvent produire des dérivés d'hydroquinone.

Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire divers groupes fonctionnels sur le cycle pyrrole.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs comme les halogènes, les chlorures de sulfonyle et les halogénures d'alkyle sont utilisés dans des conditions douces à modérées.

Principaux produits : Les principaux produits formés à partir de ces réactions incluent des pyrroles substitués, des dérivés quinonoïdes et des dérivés d'hydroquinone .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme brique de construction pour la synthèse de molécules organiques et de polymères complexes.

Biologie : Investigated pour son potentiel en tant que sonde fluorescente en imagerie biologique.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités anticancéreuses et antimicrobiennes.

Industrie : Utilisé dans le développement de dispositifs électroniques organiques tels que les OPV, les OFET et les OLED en raison de ses excellentes propriétés électroniques

5. Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec diverses cibles moléculaires et voies :

Cibles moléculaires : Le composé peut interagir avec les protéines et les enzymes cellulaires, affectant leur fonction et leur activité.

Voies impliquées : Il peut moduler les voies de signalisation liées à la prolifération cellulaire, l'apoptose et le stress oxydatif.

Composés similaires :

Dithioketopyrrolopyrrole (DTPP) : Structure similaire mais contient des atomes de soufre au lieu d'oxygène.

Diketopyrrolopyrrole (DPP) : Manque les cycles furane et a des propriétés électroniques différentes.

Polymères conjugués à base de thiéno[3,2-b]thiophène : Propriétés électroniques similaires mais cadre structurel différent

Unicité : this compound est unique en raison de sa combinaison de cycles furane et de noyau pyrrole, qui confère des propriétés électroniques et optiques distinctes. Cela le rend particulièrement adapté aux applications dans l'électronique organique et comme sonde fluorescente .

Applications De Recherche Scientifique

3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of organic electronic devices such as OPVs, OFETs, and OLEDs due to its excellent electronic properties

Mécanisme D'action

The mechanism of action of 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Dithioketopyrrolopyrrole (DTPP): Similar in structure but contains sulfur atoms instead of oxygen.

Diketopyrrolopyrrole (DPP): Lacks the furan rings and has different electronic properties.

Thieno[3,2-b]thiophene-conjugated polymers: Similar electronic properties but different structural framework

Uniqueness: 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is unique due to its combination of furan rings and pyrrole core, which imparts distinct electronic and optical properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe .

Propriétés

Formule moléculaire |

C14H8N2O4 |

|---|---|

Poids moléculaire |

268.22 g/mol |

Nom IUPAC |

1,4-bis(furan-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one |

InChI |

InChI=1S/C14H8N2O4/c17-13-9-10(12(16-13)8-4-2-6-20-8)14(18)15-11(9)7-3-1-5-19-7/h1-6,15,18H |

Clé InChI |

IJIRODYRIBCKOV-UHFFFAOYSA-N |

SMILES canonique |

C1=COC(=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CO4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B11824949.png)

![1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate](/img/structure/B11824957.png)

![2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile](/img/structure/B11824980.png)

![(1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824981.png)

![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B11825014.png)

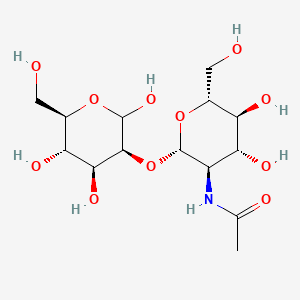

![4-O-(6-O-[2-Acetamido-2-deoxy-b-D-glucopyranosyl]-b-D-galactopyranosyl)-D-glucopyranose](/img/structure/B11825022.png)